molecular formula C11H7Cl2NO2 B1254672 Quinclorac methyl ester CAS No. 84087-33-2

Quinclorac methyl ester

Cat. No. B1254672
CAS RN: 84087-33-2
M. Wt: 256.08 g/mol
InChI Key: LNKVWJBNESETCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinclorac methyl ester synthesis involves multiple steps, including decarboxylation, chlorination, and alcoholysis, starting from quinoline-2,3-dicarboxylic acid. The process achieves an overall yield of 83.5%, with the structure of the target compound confirmed through IR and ^1H NMR, indicating a melting point of 74-75°C. The mechanism of decarboxylation in this synthesis has been discussed, providing insights into the chemical transformations involved (Li Yong, 2009).

Molecular Structure Analysis

The molecular structure of quinclorac methyl ester has been characterized and analyzed using spectroscopic methods. These studies have elucidated the compound's structure, confirming its identity and purity, essential for further studies and applications. While specific research focusing on the molecular structure analysis of quinclorac methyl ester is limited, the synthesis studies provide foundational information on its structural characteristics.

Chemical Reactions and Properties

Quinclorac methyl ester's chemical properties, such as reactivity and stability, play a crucial role in its behavior in various environments, including its degradation in soil and water. Photolytic and photocatalytic degradation studies in ultrapure and paddy field water have identified transformation products and pathways, indicating its environmental persistence and the mechanisms through which it degrades (L. Pareja et al., 2012).

Physical Properties Analysis

The physical properties of quinclorac methyl ester, including its melting point, solubility, and volatility, are essential for understanding its behavior in agricultural applications and environmental fate. The synthesis process indicates a melting point of 74-75°C, which is a critical parameter for its formulation and storage (Li Yong, 2009).

Chemical Properties Analysis

Understanding the chemical properties of quinclorac methyl ester, such as its reactivity with other substances, stability under various conditions, and degradation pathways, is vital for assessing its environmental impact and efficacy as a herbicide. The identification of its transformation products through photolytic and photocatalytic degradation highlights the compound's chemical behavior in environmental contexts (L. Pareja et al., 2012).

Scientific Research Applications

Herbicide Residue Analysis in Agricultural Products

In a study conducted by Tittlemier et al. (2016), a method was developed using QuEChERS sample preparation and liquid chromatography for analyzing quinclorac and quinclorac methyl ester residues in canola seed. This method played a crucial role in monitoring the presence of quinclorac residues in agricultural products, ensuring food safety standards (Tittlemier et al., 2016).

Microbial Degradation and Environmental Impact

Lü et al. (2009) researched the superoxide dismutase (SOD) and catalase activities in Stenotrophomonas maltophilia WZ2, a bacterium resistant to herbicide pollution including quinclorac. The study highlighted the role of microbial organisms in degrading quinclorac, providing insights into the environmental impact and potential bioremediation strategies (Lü et al., 2009).

Herbicidal Efficacy and Mechanism of Action

Research by Lamoureux and Rusness (1995) focused on the absorption, translocation, metabolism, and toxicity of quinclorac in leafy spurge, exploring its potential for use in controlling this invasive species. Their findings provide a comprehensive understanding of the herbicidal action of quinclorac (Lamoureux & Rusness, 1995).

Soil Microecology and Herbicide Degradation

Lang et al. (2018) isolated a strain from quinclorac-contaminated soil that showed high degradation efficiency of quinclorac. This research is significant for understanding the interaction between soil microorganisms and herbicides, offering potential approaches for managing herbicide contamination in agricultural soils (Lang et al., 2018).

Herbicide Formulation and Toxicity Studies

Rusness et al. (1998) examined the toxicity of quinclorac esters in different application methods on leafy spurge. Understanding the formulation and toxicity of such herbicides is vital for optimizing their use while minimizing environmental impacts (Rusness, Huwe, & Lamoureux, 1998).

Bioremediation Potential

A study by Li et al. (2017) on a Mycobacterium sp. strain demonstrated its potential for bioremediation of quinclorac. This research contributes to the development of bacterial-based methods for reducing herbicide contamination (Li et al., 2017).

Safety And Hazards

While specific safety data for Quinclorac methyl ester is not available, it’s important to handle all chemicals with care. Always use personal protective equipment and avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Relevant Papers

Several papers were found during the search. These include studies on the detection of quinclorac and its degradation product, Quinclorac methyl ester, in canola seed and honey , as well as a study on the development of a gold-based immunochromatographic assay strip for the detection of quinclorac in foods .

properties

IUPAC Name

methyl 3,7-dichloroquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-8(13)3-2-6-4-7(12)5-14-10(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKVWJBNESETCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896812
Record name Methyl 3,7-dichloroquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinclorac methyl ester

CAS RN

84087-33-2
Record name Quinclorac methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84087-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinclorac methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084087332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,7-dichloroquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINCLORAC METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97RS4F2BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
SA Tittlemier, R Trelka, M Roscoe, M Tran… - Food Additives & …, 2016 - Taylor & Francis
… and its degradation product quinclorac methyl ester in canola seed. … All samples contained quinclorac methyl ester, with an … Quinclorac and quinclorac methyl ester were not found in …
Number of citations: 9 www.tandfonline.com
F El-Dars, O Radwan - Egyptian Journal of Soil Science, 2023 - journals.ekb.eg
… However, two metabolites, namely: 2-hydroxyquinclorac and quinclorac methyl ester, were discovered at low levels (20% of applied concentration). As well, quinclorac was resistant to …
Number of citations: 4 journals.ekb.eg
A Pesticides, VM Authority - 2005 - new.apvma.gov.au
… Two slowly formed metabolites, 2-hydroxyquinclorac and quinclorac methyl ester, were identified at low levels (<20% of applied) in soil metabolism studies. …
Number of citations: 2 new.apvma.gov.au
Y Li, W Chen, Y Wang, K Luo, Y Li, L Bai, F Luo - PloS one, 2017 - journals.plos.org
… quinclorac methyl ester. The peak at 277.9733 m/z can be resolved as quinclorac methyl ester+Na, which further confirmed the first product as quinclorac methyl ester. The second mass …
Number of citations: 19 journals.plos.org
Y Takewaki, R Okabe, S Nemoto… - Food Hygienic & …, 2022 - search.ebscohost.com
A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based method was developed for determining quinclorac in livestock products. Quinclorac was extracted from the …
Number of citations: 1 search.ebscohost.com
J Jimenez-Lopez, EJ Llorent-Martinez… - Food Additives & …, 2020 - Taylor & Francis
Rice is one of the most important foods in the world due to its high nutritional value and production. Quinclorac, a selective herbicide, is one of the most detected pesticide residues in …
Number of citations: 6 www.tandfonline.com
W Jia, R Fan, J Zhang, K Zhu, S Gai, H Nai… - Chemical Engineering …, 2022 - Elsevier
… Analysis of quinclorac and quinclorac methyl ester in canola from the 2015 harvest using QuEChERS with liquid chromatography polarity-switching tandem mass spectrometry …
Number of citations: 7 www.sciencedirect.com
European Food Safety Authority (EFSA) - EFSA Journal, 2018 - Wiley Online Library
… , since the more toxic metabolite (ie quinclorac methyl ester) was included in the residue … It was noted by JMPR that quinclorac methyl ester is included only in the residue definition …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFS Authority - EFSA Journal, 2018 - ncbi.nlm.nih.gov
… , since the more toxic metabolite (ie quinclorac methyl ester) was included in the residue … It was noted by JMPR that quinclorac methyl ester is included only in the residue definition …
Number of citations: 12 www.ncbi.nlm.nih.gov
Y Zhang, Y Zhou, T Duan, X Li - Journal of Environmental Science …, 2021 - Taylor & Francis
A rapid and sensitive method for the identification and quantification of quintrione residue in brown rice, rice husk, and rice straw matrices was developed and validated. Samples were …
Number of citations: 1 www.tandfonline.com

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